molecular formula C14H22N2O3 B2973049 4-(2-ethylbutanoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide CAS No. 478249-12-6

4-(2-ethylbutanoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2973049
CAS No.: 478249-12-6
M. Wt: 266.341
InChI Key: AOVDUUGOMZDFKQ-UHFFFAOYSA-N
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Description

4-(2-Ethylbutanoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide is a complex organic compound with the molecular formula C14H22N2O3. This compound is characterized by its pyrrole ring structure, which is substituted with various functional groups, including an ethylbutanoyl group and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-ethylbutanoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide typically involves multiple steps, starting with the formation of the pyrrole ring. One common approach is to start with a pyrrole derivative and introduce the ethylbutanoyl group through acylation reactions. The methoxyethyl group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using catalysts to improve yield and efficiency. The choice of solvents, temperature, and pressure conditions are optimized to achieve the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or alcohols.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-(2-ethylbutanoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide has been studied for its potential biological activities. It may serve as a precursor for bioactive molecules or as a tool in studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it may be used to develop new pharmaceuticals. Its structural features allow it to interact with various biological targets, potentially leading to the discovery of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials. Its versatility makes it suitable for a wide range of applications.

Mechanism of Action

The mechanism by which 4-(2-ethylbutanoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • 4-(2-Ethylbutanoyl)aminobenzoic acid: This compound shares a similar ethylbutanoyl group but has a different core structure.

  • Methyl 4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxylate: This compound is structurally similar but lacks the methoxyethyl group.

  • 2-[(2-Ethylbutanoyl)amino]-4,5-dimethoxybenzoic acid: This compound has additional methoxy groups on the benzene ring.

Uniqueness: 4-(2-Ethylbutanoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide is unique due to its combination of functional groups and its pyrrole core

Properties

IUPAC Name

4-(2-ethylbutanoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-4-10(5-2)13(17)11-8-12(16-9-11)14(18)15-6-7-19-3/h8-10,16H,4-7H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVDUUGOMZDFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)C1=CNC(=C1)C(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818682
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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